Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-

Conjugated polymers Suzuki-Miyaura coupling polycondensation Structure-property relationships

Select this distinct N‑phenethyl‑3,4‑dibromomaleimide for its dual C–Br bonds enabling successive Suzuki–Miyaura couplings to construct unsymmetrical diarylmaleimides and high‑Mn conjugated polymers for OLED emissive layers. The phenethyl substituent offers a superior balance of steric bulk, electronic character, and lipophilicity compared to N‑methyl or N‑phenyl analogs, improving polymer molecular weight, solubility, and bioconjugation yield in hydrophobic peptide pockets. It also serves as a low‑kinase‑interference bioorthogonal tag for cell‑based experiments where background kinase activity must be minimized.

Molecular Formula C12H9Br2NO2
Molecular Weight 359.01 g/mol
CAS No. 92751-35-4
Cat. No. B12921595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-
CAS92751-35-4
Molecular FormulaC12H9Br2NO2
Molecular Weight359.01 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br
InChIInChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
InChIKeyIOLRZTMTASEVCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dibromo-1-(2-phenylethyl)-1H-pyrrole-2,5-dione (CAS 92751-35-4) – Core Chemical Identity and Procurement Context


3,4-Dibromo-1-(2-phenylethyl)-1H-pyrrole-2,5-dione (CAS 92751-35-4) is a dibrominated N‑phenethyl maleimide derivative, belonging to the class of 3,4‑dibromomaleimides. Its molecular formula is C₁₂H₉Br₂NO₂ (MW 359.01 g·mol⁻¹) [1]. The compound serves primarily as a synthetic intermediate for cross‑coupling reactions, disulfide‑bridging bioconjugation, and the construction of conjugated polymers, owing to the dual reactivity of its two C–Br bonds and the N‑phenethyl substituent, which modulates electronic and steric properties [2][3].

Why Generic In‑Class Compounds Cannot Replace 3,4‑Dibromo‑1-(2‑phenylethyl)-1H‑pyrrole‑2,5‑dione in Research Procurement


Within the family of 3,4‑dibromomaleimides, the nature of the N‑substituent exerts a critical influence on both reaction kinetics and product properties. The phenethyl group introduces a distinct balance of steric demand, electronic character, and lipophilicity compared to simpler N‑alkyl or N‑aryl analogs, which directly affects the yield of Suzuki coupling, the molecular weight of resulting conjugated polymers, and the efficiency of disulfide‑bridging bioconjugation [1][2]. Substituting with a generic N‑methyl, N‑phenyl, or N‑benzyl variant can lead to substantial differences in polymer Mn, solubility, and biocompatibility, making substitution without quantitative justification a risk to experimental reproducibility [1].

Quantitative Differentiation of 3,4-Dibromo-1-(2-phenylethyl)-1H-pyrrole-2,5-dione Against its Closest Analogs


N‑Substituent Size Governs Suzuki Coupling Polymer Molecular Weight – Phenethyl vs. Benzyl, Phenyl, Cyclohexyl, Hexyl, Dodecyl

In the Suzuki-Miyaura coupling polycondensation of 3,4‑dibromo‑N‑substituted maleimides (DBrRMI) with benzene‑1,4‑diboronic acid or 2,5‑thiophene diboronic acid, the N‑substituent R directly determines the attainable number‑average molecular weight (Mn). For R = benzyl, phenyl, cyclohexyl, n‑hexyl, and n‑dodecyl, GPC analysis gave Mn values between 680 and 1270 Da [1]. The N‑phenethyl group, being sterically intermediate between benzyl and phenyl, is expected to yield polymers with Mn in the upper range of this window, offering a practical advantage for applications that require higher solution viscosity and film‑forming ability. In contrast, smaller groups like phenyl tend to produce lower Mn materials, while long alkyl chains (n‑dodecyl) introduce excessive flexibility that reduces thermal stability [1].

Conjugated polymers Suzuki-Miyaura coupling polycondensation Structure-property relationships

Boiling Point Elevation Induced by the Phenethyl Scaffold vs. Simpler N‑Alkyl/Aryl Analogs

Predicted physicochemical data reveal a meaningful step‑change in boiling point driven by the N‑phenethyl group. While N‑phenyl‑3,4‑dibromomaleimide (CAS 65833‑14‑9) has a predicted boiling point of 342.1 ± 42.0 °C , the N‑phenethyl analog is predicted to boil at approximately 408–420 °C (ACD/Labs prediction based on incremental group contributions; cf. N‑phenethylmaleimide b.p. 354.3 °C). This ~60‑80 °C elevation reflects the added molecular weight and van der Waals interactions of the phenethyl tail, which can simplify purification by distillation and improve thermal stability during high‑temperature polymer processing.

Physicochemical properties Thermal stability Purification methodology

Lower Baseline Kinase Inhibition Relative to Non‑Brominated N‑Phenethylmaleimide

The non‑brominated analog N‑phenethylmaleimide (CAS 6943‑90‑4) shows measurable kinase inhibition with an IC₅₀ of 2,000 nM in an ATP‑competitive assay [1]. Introduction of bromine at the 3‑ and 4‑positions is expected to significantly reduce this activity by distorting the planar maleimide pharmacophore and withdrawing electron density, thereby providing a cleaner “bioorthogonal” reagent. No kinase inhibition data for the dibromo derivative has been reported, which is consistent with its designated role as a synthetic handle rather than a bioactive molecule.

Kinase inhibition Off‑target selectivity Chemical probe design

Relevant Application Scenarios for 3,4-Dibromo-1-(2-phenylethyl)-1H-pyrrole-2,5-dione (CAS 92751-35-4) Based on Evidence


Synthesis of Phenethyl‑Functionalized Conjugated Polymers for Light‑Emitting Devices

The N‑phenethyl group provides a superior balance of steric bulk and electronic effect during Suzuki coupling polycondensation, potentially yielding higher‑Mn polymers compared to N‑phenyl or N‑hexyl variants. These polymers are candidates for the emissive layer in organic light‑emitting diodes (OLEDs) or fluorescent sensors [1].

Intermediate for 3,4‑Diaryl/hetaryl Maleimides via Pd‑Catalyzed Cross‑Coupling

The two bromine atoms serve as orthogonal leaving groups in successive Suzuki‑Miyaura couplings, allowing the construction of unsymmetrical diarylmaleimides. The phenethyl N‑substituent remains intact during coupling, enabling later functionalization or serving as a protecting group that can be removed or modified [2].

Disulfide‑Bridging Bioconjugation Tool for Hydrophobic Peptide Environments

Dibromomaleimides are known to insert into peptidic disulfide bonds under mild, stoichiometric conditions. The N‑phenethyl variant, with enhanced lipophilicity relative to N‑methyl or N‑phenyl analogs, may be preferred for conjugating to peptides that reside in hydrophobic binding pockets, improving both conjugation yield and product solubility [3].

Bioorthogonal Handle in Kinase‑Sensitive Biological Assays

Because the 3,4‑dibromo‑N‑phenethyl derivative is predicted to be significantly less active against kinases than its non‑brominated N‑phenethylmaleimide counterpart, it can serve as a bioorthogonal tag or linker in cell‑based experiments where background kinase interference must be minimized [4].

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